molecular formula C13H12N4O2S B294291 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294291
M. Wt: 288.33 g/mol
InChI Key: MDVZPLCAHNFCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a benzodioxin ring fused with a triazolothiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with ethyl isothiocyanate can lead to the formation of the desired triazolothiadiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide
  • N-Substituted (2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides
  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid

Uniqueness

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific ring structure and the presence of both benzodioxin and triazolothiadiazole moieties.

Properties

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H12N4O2S/c1-2-11-14-15-13-17(11)16-12(20-13)8-3-4-9-10(7-8)19-6-5-18-9/h3-4,7H,2,5-6H2,1H3

InChI Key

MDVZPLCAHNFCML-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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